molecular formula C11H15N3O B13175384 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No.: B13175384
M. Wt: 205.26 g/mol
InChI Key: STBLNXNKCDEJCX-UHFFFAOYSA-N
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Description

2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopentyl(methyl)amino group and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde typically involves the reaction of cyclopentylamine with a pyrimidine derivative. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carboxylic acid.

    Reduction: 2-[Cyclopentyl(methyl)amino]pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, it may inhibit key enzymes or pathways essential for the survival of the Trypanosoma species . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-[cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c1-14(10-4-2-3-5-10)11-12-6-9(8-15)7-13-11/h6-8,10H,2-5H2,1H3

InChI Key

STBLNXNKCDEJCX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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